
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid is a derivative of amino acids that is used in peptide synthesis. The Fmoc (9-fluorenylmethoxycarbonyl) group is a protective group used in solid-phase peptide synthesis, which can be removed by base-induced cleavage without affecting the peptide chain. This particular derivative is not directly mentioned in the provided papers, but the papers discuss related Fmoc-protected amino acids and their use in synthesizing peptides, including neoglycopeptides and N-methylated peptides.
Synthesis Analysis
The synthesis of related Fmoc-protected amino acids typically involves multi-step processes starting from natural amino acids or their derivatives. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine is achieved from L-homoserine with an overall yield of 35% . Another derivative, N-Fmoc-S-Mob-(S)-α-Amino-ε-mercaptohexanoic acid, is synthesized from (L)-lysine in a three-step process . These methods show the versatility of Fmoc chemistry in incorporating various functional groups into amino acids for subsequent peptide synthesis.
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which provides stability during peptide synthesis and can be selectively removed afterward. The structure of the side chains varies depending on the desired functionality in the final peptide. For instance, the presence of an aminooxy side chain allows for chemoselective glycosylation , while the introduction of a mercapto group can facilitate the formation of disulfide bridges in peptides .
Chemical Reactions Analysis
Fmoc-protected amino acids are used in solid-phase peptide synthesis, where they react with the growing peptide chain on a resin. The Fmoc group is then removed, and another amino acid can be added. This process is repeated until the desired peptide sequence is assembled. The papers describe the use of Fmoc-amino acid chlorides and activated oxazolones in these reactions, highlighting the efficiency of these reagents in peptide coupling.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-protected amino acids are influenced by the protective groups and the side chains. These compounds are generally stable under the conditions used for peptide synthesis. They are designed to be soluble in the solvents used during the synthesis and to have reactive groups that can participate in the coupling reactions without side reactions or racemization. The stability of
科学的研究の応用
Peptide Synthesis and Bond Protection
N-Fmoc-(2S,3S)-3-amino-2-hydroxy-5-methyl-hexanoic acid and its derivatives are widely utilized in the synthesis of peptides. The Fmoc (fluoren-9-ylmethoxycarbonyl) group acts as a protective group for the amide bond in peptides, proving especially useful in the synthesis of 'difficult sequences' and in inhibiting interchain association during solid-phase peptide synthesis (Johnson et al., 1993). This process is critical for maintaining the integrity and functionality of peptides during the synthetic process.
Structural and Supramolecular Features
The structural and supramolecular features of Fmoc amino acids are essential for recognizing properties relevant to biomedical research and industry, such as the design and development of novel effective hydrogelators, biomaterials, or therapeutics. A comprehensive understanding of these features is crucial for advancing applications in these areas (Bojarska et al., 2020).
Chemoenzymatic Synthesis
The chemoenzymatic and stereoselective synthesis of Fmoc-protected (2S,3S)-2-hydroxy-3-amino acids from 2-furaldehyde and their application in the solid-phase synthesis of novel completely α-hydroxylated β-hexapeptides demonstrates the versatility of this compound in creating complex peptide structures (Tromp et al., 2001).
Self-Assembly and Functional Materials
Fmoc-modified amino acids and short peptides, due to their self-assembly features, are used extensively for fabricating functional materials. Their inherent hydrophobicity and aromaticity promote the association of building blocks, making them suitable for a range of applications including cell cultivation, bio-templating, and drug delivery (Tao et al., 2016).
Drug Design and Protein Engineering
The synthesis of Fmoc-protected amino acids like Fmoc-(S)-2-amino-6,6,6-trifluorohexanoic acid on a large scale is pivotal for protein engineering and drug design, highlighting the role of these compounds in developing new therapeutic agents and engineering protein structures (Yin et al., 2019).
Peptidomimetic Chemistry
Fmoc-protected morpholine-3-carboxylic acid and other similar compounds are crucial in peptidomimetic chemistry, enabling the synthesis of complex peptide-like structures on a solid phase and opening avenues for new therapeutic interventions and drug development (Sladojevich et al., 2007).
Safety and Hazards
特性
IUPAC Name |
(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-5-methylhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-13(2)11-19(20(24)21(25)26)23-22(27)28-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-20,24H,11-12H2,1-2H3,(H,23,27)(H,25,26)/t19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHTWMSZVZTEEL-PMACEKPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@@H](C(=O)O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

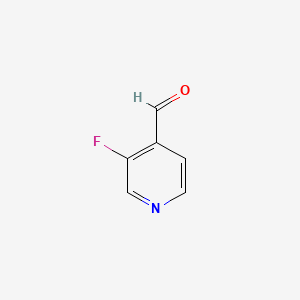

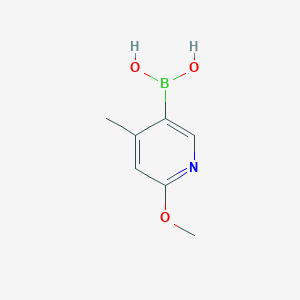
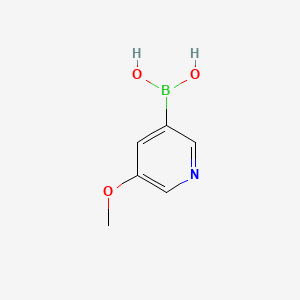
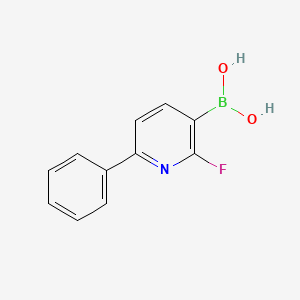
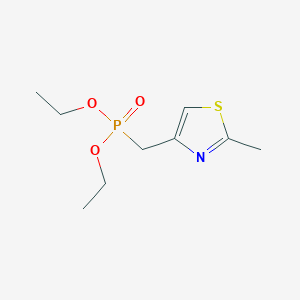
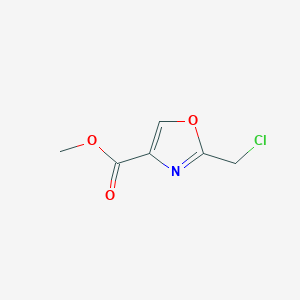



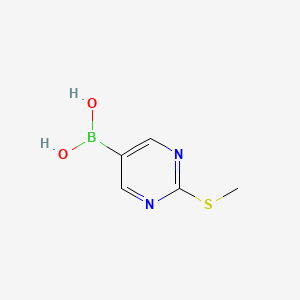
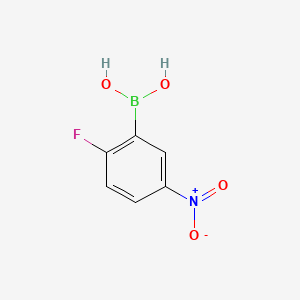

![[3-Methoxy-4-(2-propynyloxy)phenyl]methanol](/img/structure/B1302991.png)